molecular formula C21H23N3O4S B284488 Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B284488
M. Wt: 413.5 g/mol
InChI Key: JHHGQUREPKWVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1 involves its interaction with specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. Compound 1 also inhibits the activity of cyclooxygenases, which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of HIV-1 integrase, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. Compound 1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to inhibit the replication of HIV-1 virus, leading to the suppression of viral load.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments, including its high potency and selectivity towards specific targets, its synthetic accessibility, and its potential for optimization through structure-activity relationship studies. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential for toxicity and side effects, and its limited bioavailability.

Future Directions

There are several future directions for the research and development of Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1. One direction is the optimization of its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability, to improve its efficacy and safety in vivo. Another direction is the identification of new targets for Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1, particularly in the field of infectious diseases, where there is a high unmet medical need. Additionally, the development of novel derivatives and analogs of Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1 may lead to the discovery of more potent and selective Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylates for therapeutic applications.
Conclusion:
In conclusion, Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1 is a synthetic Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to exhibit potent inhibitory activity against several enzymes and receptors involved in various diseases. Compound 1 has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1, including the optimization of its pharmacokinetic properties and the identification of new targets.

Synthesis Methods

The synthesis of Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1 involves the reaction of 2,4-dimethylaniline, ethyl acetoacetate, and 2-thiophenecarboxaldehyde in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate 1.

Scientific Research Applications

Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors involved in these diseases, including tyrosine kinases, cyclooxygenases, and HIV-1 integrase. Compound 1 has also been investigated for its anti-tumor activity, with promising results in preclinical studies.

properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H23N3O4S/c1-11(2)28-21(27)18-14(5)17-19(29-18)22-10-24(20(17)26)9-16(25)23-15-7-6-12(3)8-13(15)4/h6-8,10-11H,9H2,1-5H3,(H,23,25)

InChI Key

JHHGQUREPKWVPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)OC(C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)OC(C)C)C)C

Origin of Product

United States

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